molecular formula C6H4F3N B1293507 2,4,6-Trifluoroaniline CAS No. 363-81-5

2,4,6-Trifluoroaniline

Cat. No.: B1293507
CAS No.: 363-81-5
M. Wt: 147.1 g/mol
InChI Key: BJSVKBGQDHUBHZ-UHFFFAOYSA-N
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Description

2,4,6-Trifluoroaniline is a chemical compound with the molecular formula C6H4F3N. It is a derivative of aniline where three hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 2, 4, and 6 positions. This compound is known for its white crystalline appearance and has a melting point of 33-37°C and a boiling point of 57°C at 22 mmHg .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,4,6-Trifluoroaniline can be synthesized through various methods. One common method involves the nitration of 2,4,6-trifluorobenzene followed by reduction of the nitro group to an amine. The nitration is typically carried out using a mixture of nitric acid and sulfuric acid, while the reduction can be achieved using hydrogen gas in the presence of a palladium catalyst .

Industrial Production Methods: In industrial settings, this compound is produced on a larger scale using similar methods but optimized for efficiency and yield. The process involves careful control of reaction conditions such as temperature, pressure, and the concentration of reagents to ensure high purity and minimal by-products .

Chemical Reactions Analysis

Types of Reactions: 2,4,6-Trifluoroaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2,4,6-Trifluoroaniline has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It is used in the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: It serves as a precursor for the synthesis of drugs and other therapeutic agents.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism of action of 2,4,6-Trifluoroaniline involves its interaction with various molecular targets. In biochemical assays, it can act as an inhibitor or activator of specific enzymes, affecting their activity and function. The fluorine atoms in the compound enhance its reactivity and binding affinity to target molecules, making it a valuable tool in research .

Comparison with Similar Compounds

  • 2,3,4,5,6-Pentafluoroaniline
  • 3,4-Difluoroaniline
  • 4-Fluoroaniline
  • 2,6-Difluoroaniline
  • 4-(Trifluoromethyl)aniline
  • 3,5-Bis(trifluoromethyl)aniline
  • 2,3,4-Trifluoroaniline

Comparison: 2,4,6-Trifluoroaniline is unique due to the specific positioning of the fluorine atoms, which influences its chemical reactivity and physical properties. Compared to other fluorinated anilines, it exhibits distinct reactivity patterns in substitution and reduction reactions, making it a valuable compound in synthetic chemistry .

Properties

IUPAC Name

2,4,6-trifluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F3N/c7-3-1-4(8)6(10)5(9)2-3/h1-2H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJSVKBGQDHUBHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)N)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80189842
Record name 2,4,6-Trifluoroaniline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

363-81-5
Record name 2,4,6-Trifluorobenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=363-81-5
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Record name 2,4,6-Trifluoroaniline
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Record name 2,4,6-Trifluoroaniline
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Record name 2,4,6-trifluoroaniline
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the structural characteristics of 2,4,6-Trifluoroaniline?

A: this compound (C6H4F3N) is a derivative of aniline where three hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 2, 4, and 6 positions. [] This substitution pattern influences its chemical properties and interactions. The molecule exhibits non-crystallographic mirror symmetry. []

Q2: How does this compound behave as a ligand in coordination chemistry?

A: Research indicates that this compound can participate in competitive coordination with lithium ions in the presence of other coordinating species. This competitive coordination (Cs+…TFSI-…Li+, Cs+…C-O-C…Li+ and this compound…Li+…TFSI-) contributes to a multimodal weak coordination environment for Li+, enhancing its migration in polymer electrolytes. [] This finding is particularly relevant for developing all-solid-state lithium batteries.

Q3: Has this compound been investigated using computational chemistry methods?

A: Yes, theoretical calculations have been employed to study the adsorption of this compound onto various nanomaterials, including coronene, fullerene, and fullerene-like nanocages. [] These studies revealed significant changes in the electronic properties of the nanomaterials upon this compound adsorption, suggesting potential applications in sensing technologies like SERS (surface-enhanced Raman scattering).

Q4: Are there any known synthetic routes to access germyl derivatives of this compound?

A: Research describes two primary methods for synthesizing germyl derivatives of this compound. [] The first involves dehydrohalogenation between halogermanes and this compound using DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) as a base. The second method utilizes an elimination reaction between halogermanes and 2,4,6-Trifluoroanilinolithium. The choice of halogermane and reaction conditions can lead to different products, including germylamines, germa-imines, and cyclodigermazanes.

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